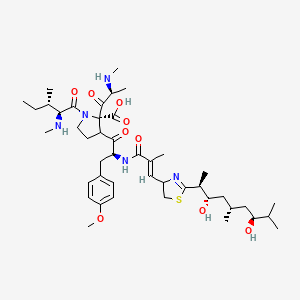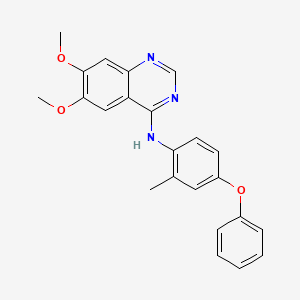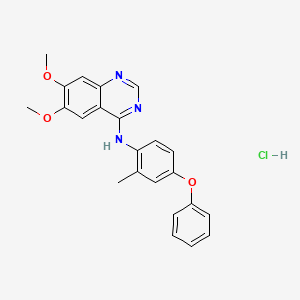
as1949490
描述
AS 1949490 是一种强效的、口服有效的、选择性抑制 Src 同源性 2 结构域包含的肌醇 5 磷酸酶 2 (SHIP2) 的抑制剂。 该化合物在调节葡萄糖代谢和胰岛素信号通路方面显示出巨大的潜力,使其成为糖尿病研究的很有希望的候选药物 .
科学研究应用
AS 1949490 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
作用机制
AS 1949490 通过选择性抑制 SHIP2 发挥作用,SHIP2 是一种参与胰岛素信号负调节的细胞内磷酸酶。 通过抑制 SHIP2,AS 1949490 增加了 Akt 的磷酸化,从而增强了葡萄糖的摄取和代谢。 胰岛素信号通路这种激活使得 AS 1949490 成为糖尿病研究的很有希望的候选药物 .
生化分析
Biochemical Properties
AS-1949490 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly SHIP2 phosphatase . The compound inhibits SHIP2 phosphatase with IC50 values of 0.34 µM for Mouse SHIP2 and 0.62 µM for Human SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 .
Cellular Effects
AS-1949490 has profound effects on various types of cells and cellular processes. It influences cell function by increasing the phosphorylation of Akt, which in turn activates intracellular insulin signaling pathways . This leads to an increase in glucose consumption and uptake .
Molecular Mechanism
The molecular mechanism of action of AS-1949490 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as a potent inhibitor of SHIP2 phosphatase, thereby increasing the phosphorylation of Akt . This activation of Akt stimulates the insulin signaling pathways, leading to enhanced glucose metabolism .
Metabolic Pathways
AS-1949490 is involved in the insulin signaling pathway, a key metabolic pathway. It interacts with the SHIP2 phosphatase enzyme, leading to increased phosphorylation of Akt . This in turn stimulates glucose metabolism .
准备方法
合成路线和反应条件
AS 1949490 的合成涉及 3-[(4-氯苯基)甲氧基]-N-[(1S)-1-苯基乙基]-2-噻吩甲酰胺的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 和乙醇等溶剂,该化合物以不同的浓度制备用于研究目的 .
工业生产方法
AS 1949490 的工业生产方法没有被广泛记录,但该化合物可用于各种研究目的,这表明如果有需要,它可以更大规模地合成 .
化学反应分析
反应类型
AS 1949490 主要经历磷酸化反应。 它会增加 Akt 的磷酸化,Akt 是胰岛素信号通路中的关键蛋白 .
常用的试剂和条件
涉及 AS 1949490 的反应中使用的常见试剂包括胰岛素和各种溶剂,如 DMSO。 条件通常涉及从 15 分钟到 48 小时的孵育时间,具体取决于正在研究的特定反应 .
形成的主要产物
涉及 AS 1949490 的反应形成的主要产物包括磷酸化的 Akt 和 L6 肌管中葡萄糖转运蛋白 1 (GLUT1) 的表达增加 .
相似化合物的比较
类似化合物
AS 1938909: 另一种具有类似性质但分子结构不同的 SHIP2 抑制剂。
AS 1949500: 一种对 SHIP2 具有可比抑制效果但效力和选择性不同的化合物。
独特性
AS 1949490 由于其作为 SHIP2 抑制剂的高度选择性和效力而具有独特性。 它对 SHIP2 的亲和力大约是 SHIP1 的 30 倍,使其成为研究 SHIP2 在胰岛素信号传导和葡萄糖代谢中的特定作用的高度选择性化合物 .
属性
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPGNRLOKVZJY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203680-76-5 | |
| Record name | 1203680-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AS1949490 and what are its downstream effects?
A: this compound is a selective inhibitor of the enzyme SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) [, , ]. SHIP2 plays a role in various cellular processes including growth, survival, and metabolism by dephosphorylating the signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. By inhibiting SHIP2, this compound can modulate downstream signaling pathways, including the PI3K/Akt pathway, impacting cellular functions like proliferation and apoptosis [, ].
Q2: How does this compound impact α-synuclein aggregation in dopaminergic neurons, a hallmark of Parkinson's disease?
A: Interestingly, a study investigating this compound's impact on α-synuclein aggregation found that inhibiting SHIP2 did not significantly affect the accumulation of this protein in dopaminergic neurons []. This suggests that while SHIP2 inhibition can modulate other cellular processes, it might not be a direct target for influencing α-synuclein aggregation in the context of Parkinson's disease [].
Q3: Has this compound demonstrated efficacy in any in vitro or in vivo models?
A: Research has shown that this compound can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA in cultured cortical neurons []. Additionally, in a study using CD2AP-deficient podocytes (a cell type found in the kidneys), this compound was able to ameliorate the generation of reactive oxygen species, but it also exacerbated apoptosis in these cells []. These findings highlight the complex and cell-type-specific effects of this compound.
Q4: Are there any studies exploring the potential of this compound to enhance fibroblast expansion?
A: Yes, research has investigated the use of this compound for ex vivo expansion of human dermal fibroblasts []. The study found that this compound increased fibroblast expansion by promoting cell cycle progression and reducing apoptosis []. This finding suggests potential applications in areas like regenerative medicine and skin biology research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
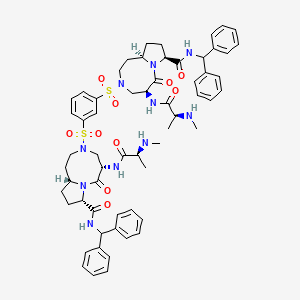


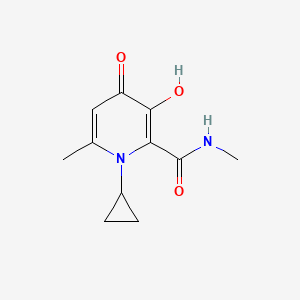

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
